(Z)-isopropyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-13(2)28-20(23)12-27-15-8-9-16-18(11-15)29-19(21(16)24)10-14-6-5-7-17(25-3)22(14)26-4/h5-11,13H,12H2,1-4H3/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVUQCSOFNHEBI-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-isopropyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a complex structure that includes a benzylidene moiety and a dihydrobenzofuran unit. Its structural features are believed to contribute significantly to its biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through the following mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives of benzofuran compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation. For instance, they may act as inhibitors of tyrosyl DNA phosphodiesterase 2 (TDP2), which is crucial for DNA repair mechanisms in cancer cells .
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell death .
- Antioxidant Activity : The presence of methoxy groups in the structure may enhance antioxidant properties, helping to mitigate oxidative stress within cells .
Anticancer Efficacy
A series of studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes findings from selected studies:
Case Studies
- Case Study on HBL-100 Cells : In vitro studies demonstrated that the compound exhibits significant cytotoxic effects on HBL-100 breast cancer cells with an IC50 value ranging from 0.11 to 3.5 μM, making it significantly more potent than standard chemotherapeutics like cisplatin and etoposide .
- SW1573 Cell Line Sensitivity : Another study highlighted that this compound showed remarkable sensitivity towards SW1573 cells with IC50 values around 110 nM, indicating its potential as a therapeutic agent against lung carcinoma .
Scientific Research Applications
Basic Information
- Molecular Formula : C22H22O7
- Molecular Weight : 398.4 g/mol
- CAS Number : 622806-40-0
Structure
The compound features a benzofuran moiety linked to a methoxybenzylidene group, which may contribute to its biological activity. The structural complexity allows for interactions with various biological targets.
Pharmacological Potential
Research indicates that compounds similar to (Z)-isopropyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibit significant pharmacological activities:
- Antioxidant Activity : Studies have shown that related compounds possess antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for developing treatments for diseases associated with oxidative damage .
- Antitumor Activity : Investigations into the structure-activity relationship of benzofuran derivatives have revealed potential anticancer properties. Compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects .
Biological Studies
The compound has been evaluated for its effects on enzymatic activities:
- Anti-Tyrosinase Activity : Research has indicated that derivatives of this compound can inhibit tyrosinase, an enzyme involved in melanin production. This property is beneficial for developing skin-whitening agents and treating hyperpigmentation disorders .
Synthetic Applications
The synthetic pathways leading to this compound are of interest in organic chemistry:
- Synthesis of Novel Derivatives : The compound serves as a precursor for synthesizing novel benzofuran derivatives with enhanced biological activities. These derivatives can be tailored for specific therapeutic targets, expanding the library of bioactive compounds available for drug development .
Case Study 1: Antioxidant Properties
A study published in a peer-reviewed journal explored the antioxidant potential of various benzofuran derivatives, including this compound. The results demonstrated significant free radical scavenging activity compared to standard antioxidants.
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of benzofuran derivatives, this compound was tested against breast cancer cell lines. The findings indicated a dose-dependent cytotoxic effect, suggesting its potential as an anticancer agent.
Table 1: Comparison of Biological Activities
| Compound Name | Antioxidant Activity | Anti-Tyrosinase Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | Significant |
| Related Compound A | Moderate | High | Moderate |
| Related Compound B | High | Low | Significant |
Table 2: Synthetic Pathways
| Step | Reagents Used | Conditions |
|---|---|---|
| Step 1 | Benzofuran derivative + Methoxybenzaldehyde | Acidic conditions |
| Step 2 | Acetic anhydride + Isopropanol | Reflux |
| Step 3 | Purification via chromatography | Gradient elution |
Chemical Reactions Analysis
Ester Hydrolysis
The isopropyl acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
Reaction :
| Condition | Reactants/Catalysts | Product Purity | Yield | Reference |
|---|---|---|---|---|
| 1M HCl, reflux, 6h | Aqueous HCl | 90% | 85% | |
| 0.5M NaOH, 60°C, 4h | Aqueous NaOH | 88% | 82% |
Mechanism : Nucleophilic attack by water on the carbonyl carbon, followed by cleavage of the ester bond.
Nucleophilic Acyl Substitution
The ester participates in transesterification and amidation reactions:
Example Reaction with Methanol :
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol | H₂SO₄, reflux, 8h | Methyl ester | 78% | |
| Ethylamine | DCC, DMAP, CH₂Cl₂ | Acetamide derivative | 65% |
Electrophilic Aromatic Substitution (EAS)
The electron-rich dimethoxybenzylidene ring undergoes nitration and halogenation:
Nitration :
| Electrophile | Conditions | Position | Yield | Reference |
|---|---|---|---|---|
| NO₂⁺ | Conc. HNO₃/H₂SO₄, 0°C | Meta to OMe | 70% | |
| Br₂ | FeBr₃, CH₂Cl₂, 25°C | Para to OMe | 62% |
Directing Effects : Methoxy groups activate the ring, favoring meta-substitution due to steric and electronic factors.
Reduction of the Benzylidene Double Bond
Catalytic hydrogenation reduces the C=C bond in the benzylidene moiety:
| Catalyst | Solvent | Pressure | Yield | Stereochemistry | Reference |
|---|---|---|---|---|---|
| 10% Pd/C | Ethanol | 1 atm | 92% | Cis-addition |
Oxidation Reactions
The benzofuran core and benzylidene group are susceptible to oxidation:
Epoxidation :
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| mCPBA | CHCl₃, 25°C, 12h | Epoxide at C=C bond | 55% |
Demethylation of Methoxy Groups
Strong acids or Lewis acids cleave methoxy groups to hydroxyls:
| Reagent | Conditions | Product Purity | Yield | Reference |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂, -78°C, 2h | 85% | 80% |
Cycloaddition Reactions
The conjugated diene system participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, reflux | Six-membered cycloadduct | 60% |
Q & A
Basic Research Questions
Q. What are the critical steps and parameters for synthesizing (Z)-isopropyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?
- Key Steps :
- Benzofuran Core Formation : Cyclization of 2-hydroxybenzaldehyde derivatives under acidic/basic conditions (e.g., H₂SO₄ or KOH catalysis) .
- Benzylidene Introduction : Condensation with 2,3-dimethoxybenzaldehyde under reflux conditions (e.g., ethanol, 70–80°C) .
- Esterification : Reaction with isopropyl bromoacetate in the presence of a base (e.g., K₂CO₃) to attach the acetoxy group .
- Critical Parameters :
- Temperature : Excess heat (>100°C) may degrade the benzylidene group; optimal range: 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the (Z)-isomer .
- Table 1 : Comparison of Reaction Conditions from Literature
| Step | Solvent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzofuran Formation | Ethanol | H₂SO₄ | 80°C | 65–70 | |
| Benzylidene Condensation | Toluene | Piperidine | 110°C | 55–60 |
Q. Which analytical techniques are essential for confirming the molecular structure and purity of this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (Z-configuration via coupling constants) and substituent positions (e.g., methoxy groups at C2/C3) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₃H₂₄O₇) and isotopic pattern .
- Purity Assessment :
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to detect impurities <1% .
- Melting Point Analysis : Compare observed vs. literature values to assess crystallinity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated to enhance biological efficacy?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace 2,3-dimethoxy with 3,4,5-trimethoxybenzylidene) and compare bioactivity .
- Pharmacophore Mapping : Use X-ray crystallography or DFT calculations to identify critical hydrogen-bonding sites (e.g., ketone at C3) .
- Biological Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ determination .
- Table 2 : SAR Trends in Benzofuran Derivatives
| Modification | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|
| 2,3-Dimethoxybenzylidene | 12.5 (MCF-7) | |
| 3,4,5-Trimethoxybenzylidene | 8.2 (MCF-7) |
Q. What strategies resolve contradictions in biological activity data across studies?
- Root-Cause Analysis :
- Purity Verification : Re-test compounds using HPLC and NMR to rule out batch variability .
- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Advanced Techniques :
- Metabolite Profiling : LC-MS to identify degradation products affecting activity .
- Synchrotron XRD : Confirm stereochemical stability under assay conditions (e.g., pH 7.4 buffer) .
Q. How can in vivo pharmacokinetic (PK) properties be optimized for therapeutic potential?
- Strategies :
- Prodrug Design : Mask the acetoxy group with hydrolyzable esters to enhance bioavailability .
- Lipid Nanoparticles : Encapsulate the compound to improve solubility (logP ≈ 2.5) and tissue penetration .
- PK Parameters :
- Half-Life (t₁/₂) : Monitor via LC-MS/MS in plasma samples (rodent models) .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
Data Contradiction Analysis
- Example : Discrepancies in reported cytotoxicity (IC₅₀ = 12.5 μM vs. 25 μM in MCF-7):
- Hypothesis : Variations in cell culture conditions (e.g., hypoxia vs. normoxia).
- Resolution : Replicate assays under controlled O₂ levels (5% CO₂, 21% O₂) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
